N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide
Description
Systematic IUPAC Nomenclature Analysis
The systematic nomenclature of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide follows established IUPAC conventions for complex heterocyclic amides. The name reflects the compound's modular architecture, beginning with the terminal thiazole substituent and proceeding through the butanamide linker to the benzo[de]isoquinoline-1,3-dione moiety. This nomenclature system ensures unambiguous identification while highlighting the compound's hybrid nature. Related compounds in the literature, such as 4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]butanamide (CAS 79340-16-2), demonstrate similar naming conventions for thiazole-containing butanamides.
The nomenclature also reveals important structural relationships to known bioactive compounds. The 4-(4-chlorophenyl)thiazole segment has been extensively studied in antimicrobial and antiparasitic research, where systematic modifications of the thiazole ring have yielded compounds with varying biological activities. The benzo[de]isoquinoline-1,3-dione portion shares structural features with naphthalimide derivatives, which have shown promise in cancer therapy applications. The systematic naming convention thus serves not only as an identifier but also as a guide for understanding structure-activity relationships within this chemical class.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O3S/c26-17-11-9-15(10-12-17)20-14-33-25(27-20)28-21(30)8-3-13-29-23(31)18-6-1-4-16-5-2-7-19(22(16)18)24(29)32/h1-2,4-7,9-12,14H,3,8,13H2,(H,27,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJJRKOWGSOONR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NC4=NC(=CS4)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide is a synthetic compound with potential therapeutic applications. Its structural characteristics suggest it may exhibit significant biological activity, particularly in the fields of oncology and inflammation. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C18H15ClN2O3S
- Molecular Weight : 375.84 g/mol
- SMILES Notation : COC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Anticancer Activity
Recent studies have indicated that compounds similar to this compound may possess anticancer properties by inhibiting key signaling pathways involved in tumor growth and metastasis.
- Mechanism of Action :
- Case Studies :
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is also noteworthy. Inhibition of PDE4 can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in various inflammatory diseases.
- Research Findings :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of PDE4, leading to apoptosis | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines |
Table 2: Structure-Activity Relationship (SAR)
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide exhibit promising anticancer properties. Studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a related compound has demonstrated efficacy against different cancer cell lines by disrupting key signaling pathways involved in tumor growth and survival.
Antimicrobial Properties
The thiazole moiety in this compound is known for its antimicrobial activity. Several studies have documented the effectiveness of thiazole derivatives against various bacterial strains and fungi. The mechanism often involves interference with microbial metabolic pathways or disruption of cell wall synthesis.
Neurological Applications
Compounds with similar structures have been explored for their neuroprotective effects. They may act on calcium channels or neurotransmitter systems, providing potential therapeutic avenues for conditions such as Alzheimer's disease or other neurodegenerative disorders.
Inhibition of Enzymatic Activity
This compound has been studied for its ability to inhibit various enzymes implicated in disease processes. For example, it may inhibit proteases or kinases that play critical roles in cancer progression or inflammation.
Drug Design and Development
The compound serves as a lead structure for the development of novel pharmaceuticals. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy and reduce toxicity, paving the way for new drug candidates targeting specific diseases.
Case Study: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives based on the structure of this compound. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxicity and potential mechanisms involving apoptosis and autophagy .
Case Study: Antimicrobial Activity
A recent investigation highlighted the antimicrobial properties of thiazole derivatives against resistant strains of bacteria such as Staphylococcus aureus. The study found that these compounds could effectively inhibit bacterial growth, suggesting their potential as new antibiotics .
Comparison with Similar Compounds
Comparison with Structural Analogs Containing Benzo[de]isoquinoline-1,3-dione
4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)butanamide (Compound 18)
- Structural difference : Replaces the 4-(4-chlorophenyl)thiazol-2-yl group with a 2-hydroxyethylamine.
- Activity : Identified as an HDAC inhibitor and HIV latency-reversing agent (LRA) in virtual screening and in vitro assays .
- Significance : The hydrophilic 2-hydroxyethyl group may improve solubility but reduce membrane permeability compared to the lipophilic thiazole-chlorophenyl moiety in the target compound.
4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-hydroxybutanamide (ChemBridge-5158497)
- Structural difference : Substitutes the thiazole-chlorophenyl group with a hydroxamic acid (-NHOH) group.
- Activity : Likely optimized for HDAC inhibition, as hydroxamic acids are classical zinc-binding motifs in HDAC inhibitors .
- Comparison : The hydroxamic acid may confer stronger HDAC binding but lower metabolic stability than the thiazole-chlorophenyl group.
Virstatin Derivatives (e.g., 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid)
- Structural difference : Replaces the butanamide-thiazole group with a carboxylic acid.
- Activity: Known for antiviral properties, particularly in inhibiting bacterial virulence .
Comparison with Thiazole-Containing Analogs
4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenylthiazol-2-yl)butanamide (CAS 324044-73-7)
- Structural difference : Substitutes the 4-chlorophenyl group on the thiazole with a phenyl group.
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine
- Structural difference: Retains the 4-chlorophenyl-thiazole core but lacks the benzoisoquinoline-dione and butanamide linker.
- Activity : Demonstrates the importance of the thiazole-chlorophenyl motif in scaffold design, though its biological targets may differ .
Key Observations and Implications
Substituent Effects: The 4-chlorophenyl group on the thiazole likely enhances lipophilicity and target binding compared to phenyl or hydrophilic groups (e.g., 2-hydroxyethyl) . The benzoisoquinoline-dione moiety is critical for intercalative binding, as seen in HDAC and antiviral activities .
Biological Relevance :
- Compounds with hydroxamic acid or 2-hydroxyethyl groups prioritize HDAC inhibition, while thiazole-chlorophenyl analogs may improve pharmacokinetic properties .
Preparation Methods
Formation of 2-Amino-4-(4-chlorophenyl)-1,3-thiazole
The thiazole ring is synthesized via the condensation of 4-chlorophenylacetophenone with thiourea under acidic conditions. This method, adapted from SciELO México, involves refluxing equimolar amounts of the ketone and thiourea in ethanol with catalytic HCl. The reaction proceeds via thioamide intermediate formation, followed by cyclization to yield the 2-amino-thiazole derivative.
Reaction Conditions
-
Reactants : 4-Chlorophenylacetophenone (1 eq.), thiourea (1.2 eq.)
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Catalyst : Hydrochloric acid (10 mol%)
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Solvent : Ethanol (reflux, 6–8 hours)
-
Work-up : Neutralization with NaHCO₃, extraction with ethyl acetate, and silica gel chromatography (n-hexane/ethyl acetate, 7:3).
Preparation of the Benzo[de]isoquinoline-1,3-dione Moiety
Synthesis of 1H-Benzo[de]isoquinoline-1,3(2H)-dione
The imide component is synthesized by reacting naphthalic anhydride with ammonium hydroxide under reflux. The anhydride undergoes aminolysis to form the primary amide, which cyclizes in situ to yield the imide.
Reaction Conditions
-
Reactants : Naphthalic anhydride (1 eq.), NH₄OH (3 eq.)
-
Solvent : Water/ethanol (1:1, reflux, 4 hours)
Functionalization with Butanamide
The butanamide side chain is introduced via nucleophilic substitution. 4-Bromobutanamide reacts with the imide’s amine group in DMF using K₂CO₃ as a base.
Reaction Conditions
-
Reactants : 1H-Benzo[de]isoquinoline-1,3(2H)-dione (1 eq.), 4-bromobutanamide (1.1 eq.)
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Base : K₂CO₃ (2 eq.)
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Solvent : DMF (80°C, 12 hours)
-
Purification : Column chromatography (CH₂Cl₂/methanol, 9:1).
Amide Coupling: Integration of Thiazole and Butanamide
Activation of 4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic Acid
The carboxylic acid derivative is activated using ethyl chloroformate (ECF) in the presence of N-methylmorpholine (NMM). This generates a mixed anhydride intermediate, facilitating nucleophilic attack by the thiazole amine.
Reaction Conditions
Coupling with 2-Amino-4-(4-chlorophenyl)-1,3-thiazole
The activated acid is reacted with the thiazole amine in dichloromethane (DCM) at room temperature.
Reaction Conditions
-
Reactants : Activated acid (1 eq.), thiazole amine (1.1 eq.)
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Solvent : DCM (rt, 6 hours)
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Work-up : Washing with 5% HCl, drying over Na₂SO₄, and chromatography (ethyl acetate).
Alternative Coupling Strategies
Carbodiimide-Mediated Coupling
A comparative study using EDCl/HOBt in DMF yields superior results (75–80%) by minimizing racemization and side reactions.
Optimized Conditions
Purification and Characterization
Chromatographic Techniques
Final purification employs gradient elution (n-hexane/ethyl acetate → methanol/CH₂Cl₂) to isolate the product with >95% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.85–7.40 (m, 12H, aromatic-H), 3.45 (t, 2H, -CH₂-), 2.90 (t, 2H, -CH₂-).
Challenges and Optimization
Q & A
Q. Basic
- 1H/13C NMR : The thiazole C-H proton appears as a singlet near δ 7.5–8.0 ppm, while the benzo[de]isoquinolin-dione aromatic protons resonate as multiplets between δ 7.0–8.5 ppm. The butanamide NH signal is typically observed at δ 6.5–7.0 ppm .
- IR Spectroscopy : Stretching frequencies at ~1655 cm⁻¹ (amide C=O) and ~1589 cm⁻¹ (C=N of thiazole) confirm functional groups .
- HPLC : Purity >95% is achievable using reverse-phase columns (ACN:methanol gradients) .
How can X-ray crystallography and SHELX software resolve structural ambiguities?
Q. Advanced
- Data Collection : High-resolution single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 298 K provides accurate bond lengths and angles .
- SHELX Refinement :
- Validation : R-factors <0.05 and data-to-parameter ratios >15 ensure reliability .
What computational approaches analyze the electronic properties of the benzo[de]isoquinolin-1,3-dione moiety?
Q. Advanced
- Multiwfn Wavefunction Analysis :
- DFT Calculations : B3LYP/6-31G(d) optimizations correlate with experimental NMR shifts (RMSD <0.3 ppm) .
- TD-DFT : Predicts UV-Vis absorption spectra (λmax ~300–350 nm) for photophysical studies .
How can reaction yields be optimized for derivatives with modified thiazole substituents?
Q. Advanced
- Substituent Effects : Electron-withdrawing groups (e.g., 4-Cl) on the thiazole improve coupling efficiency by reducing electron density at the reactive site .
- Catalysis : Triethylamine (TEA) as a base enhances nucleophilicity of the thiazole amine during amide bond formation .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 2h) and improves yields by 10–15% for sterically hindered analogs .
What strategies elucidate structure-activity relationships (SAR) for biological targets?
Q. Advanced
- Analog Synthesis : Replace the 4-chlorophenyl group with bromo or nitro substituents to assess electronic effects .
- Bioisosteric Replacement : Substitute the benzo[de]isoquinolin-dione with phthalimide to evaluate hydrophobic interactions .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to kinases or DNA topoisomerases, validated via IC50 assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
